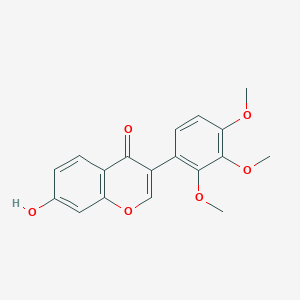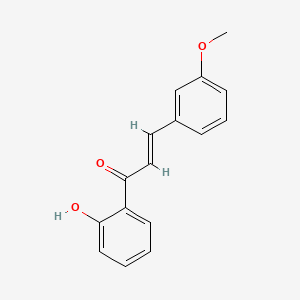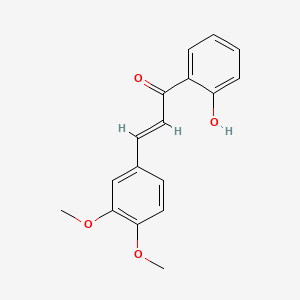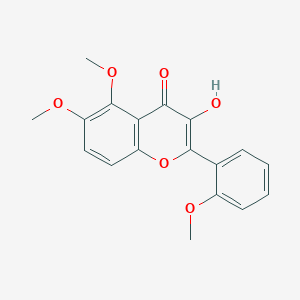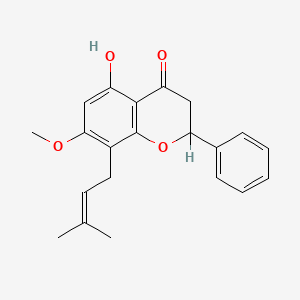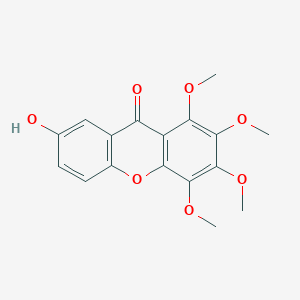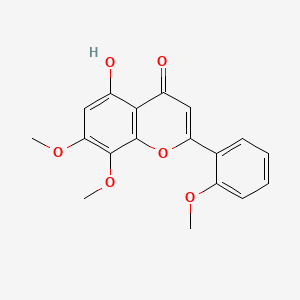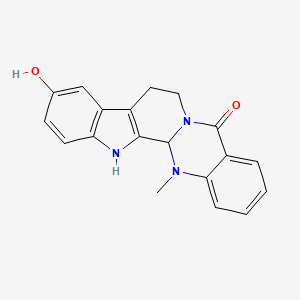
山奈酚-3-O-葡萄糖鼠李糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kaempferol-3-O-glucorhamnoside is a flavonoid glycoside derived from the plant Thesium chinense Turcz. It is known for its potent anti-inflammatory properties and has been studied for its potential therapeutic applications in various diseases .
科学研究应用
Kaempferol-3-O-glucorhamnoside has been extensively studied for its scientific research applications in various fields:
作用机制
Target of Action
Kaempferol-3-O-glucorhamnoside, a flavonoid derived from the plant Thesium chinense Turcz , primarily targets the MAPK and NF-κB pathways . These pathways play crucial roles in inflammatory responses .
Mode of Action
Kaempferol-3-O-glucorhamnoside interacts with its targets by inhibiting the MAPK and NF-κB pathways . This inhibition results in the suppression of inflammatory responses both in vitro and in vivo .
Biochemical Pathways
The compound affects the MAPK and NF-κB pathways . The MAPK pathway is involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines, and controls various cellular activities, including gene expression, mitosis, differentiation, and cell survival/apoptosis . The NF-κB pathway plays a key role in regulating the immune response to infection .
Pharmacokinetics
It’s known that kaempferol glucosides with many sugar units in their structure travel to the large intestine, where gut microbiota will remove terminal saccharides exposing the glucose, and then absorption by enterocytes occurs .
Result of Action
The administration of Kaempferol-3-O-glucorhamnoside effectively suppresses the expression of major inflammatory cytokines TNF-α, IL-6, IL-1β, and PGE2, and ameliorates lung edema . It also decreases ROS levels and overall oxidative stress in lungs and in cultured cells generated by K. pneumoniae exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Kaempferol-3-O-glucorhamnoside. It’s worth noting that the respiratory system is constantly exposed to numerous noxious agents present in the atmospheric air, which have been associated with a wide variety of acute and chronic respiratory diseases . Kaempferol-3-O-glucorhamnoside has shown beneficial effects against these diseases .
生化分析
Biochemical Properties
Kaempferol-3-O-glucorhamnoside plays a significant role in biochemical reactions. It interacts with major inflammatory cytokines such as TNF-α, IL-6, IL-1β, and PGE2, effectively suppressing their expression . The nature of these interactions involves the suppression of NFκB and MAP kinase phosphorylation .
Cellular Effects
Kaempferol-3-O-glucorhamnoside has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It also ameliorates lung edema .
Molecular Mechanism
At the molecular level, Kaempferol-3-O-glucorhamnoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It decreases ROS levels and overall oxidative stress in lungs and in cultured cells generated by K. pneumoniae exposure .
Dosage Effects in Animal Models
The effects of Kaempferol-3-O-glucorhamnoside vary with different dosages in animal models
Metabolic Pathways
Kaempferol-3-O-glucorhamnoside is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
Kaempferol-3-O-glucorhamnoside can be synthesized using engineered microorganisms such as Escherichia coli. . This method allows for the production of kaempferol-3-O-glucorhamnoside from glucose.
Industrial Production Methods
Industrial production of kaempferol-3-O-glucorhamnoside can be achieved through enzymatic hydrolysis. This method involves the use of β-glucosidase and α-L-rhamnosidase to hydrolyze kaempferol glycosides, resulting in the formation of kaempferol-3-O-glucorhamnoside .
化学反应分析
Types of Reactions
Kaempferol-3-O-glucorhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of kaempferol-3-O-glucorhamnoside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from the reactions of kaempferol-3-O-glucorhamnoside include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications in treating diseases such as cancer and inflammation .
相似化合物的比较
Kaempferol-3-O-glucorhamnoside is unique among flavonoid glycosides due to its specific glycosylation pattern, which enhances its bioavailability and biological activity. Similar compounds include:
Kaempferol-3-O-rutinoside: Another glycoside derivative with similar anti-inflammatory properties.
Kaempferol-3-O-glucoside: Known for its antioxidant activity and potential therapeutic applications.
Kaempferol-3-O-galactoside: Studied for its effects on cellular signaling and gene expression.
These compounds share structural similarities with kaempferol-3-O-glucorhamnoside but differ in their glycosylation patterns and specific biological activities.
属性
CAS 编号 |
40437-72-7 |
|---|---|
分子式 |
C27H32O16 |
分子量 |
612.53 |
产品来源 |
United States |
Q1: Has Kaempferol-3-O-glucorhamnoside demonstrated any other biological activities besides its potential antithrombotic effects?
A3: Yes, research suggests that Kaempferol-3-O-glucorhamnoside possesses anti-inflammatory properties. [] While the specific mechanisms remain to be fully elucidated, studies indicate that this compound might act by modulating inflammatory pathways, such as the MAPK and NF-κB pathways. These findings highlight the potential therapeutic value of Kaempferol-3-O-glucorhamnoside in addressing inflammatory conditions.
Q2: What is the source of Kaempferol-3-O-glucorhamnoside, and are there any ongoing efforts to understand its potential applications better?
A4: Kaempferol-3-O-glucorhamnoside has been identified in Cnidoscolus aconitifolius leaves ethanolic extract. [] This plant has a history of use in traditional medicine for its purported antithrombotic properties. Researchers are actively investigating the therapeutic potential of Kaempferol-3-O-glucorhamnoside and other bioactive compounds derived from this plant. Ongoing research focuses on understanding their mechanisms of action, safety profiles, and potential applications in developing novel therapeutic interventions for cardiovascular and inflammatory diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


